
6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone is a natural product found in Citrus reticulata and Citrus unshiu with data available.
Applications De Recherche Scientifique
Cancer Research
Hydroxylated polymethoxyflavones (PMFs), including variants like 6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone, have shown promising results in cancer research. Studies have demonstrated their inhibitory effects on colon cancer cells. These compounds appear to act by modulating key signaling proteins related to cell proliferation and apoptosis, such as p21, CDK-2, and caspases, indicating their potential as therapeutic agents in cancer treatment (Qiu et al., 2010).
Antifungal and Anti-inflammatory Properties
Research also indicates that PMFs exhibit significant antifungal activities against pathogens like Colletotrichum gloeosporioides, which causes anthracnose disease in tropical fruits. This suggests a potential role for these compounds in the agricultural sector for controlling plant diseases (Almada-Ruiz et al., 2003). Additionally, PMFs have shown strong anti-inflammatory activities, making them relevant in the study of diseases characterized by inflammation.
Obesity and Metabolic Health
Further studies have explored the role of hydroxylated PMFs in metabolic health, particularly in the context of obesity. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from orange peel has been observed to effectively suppress obesity in high-fat-induced mouse models. This compound appears to regulate adipogenesis-related transcription factors and activate key signaling pathways, suggesting its potential in managing obesity and related metabolic disorders (Wang et al., 2016).
Anticancer Mechanisms
The role of PMFs in inducing apoptosis and cell-cycle arrest in cancer cells, particularly through mechanisms involving p53, Bax, and p21, has been extensively studied. This research underscores the potential of PMFs as anticancer agents, capable of influencing key cellular processes in cancer cells (Qiu et al., 2011).
Propriétés
Numéro CAS |
167416-97-9 |
|---|---|
Formule moléculaire |
C21H22O9 |
Poids moléculaire |
418.4 |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-6-hydroxy-3,5,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(26-3)15(23)20(28-5)21(29-6)18(13)30-16/h7-9,23H,1-6H3 |
Clé InChI |
VCOWIXWIOZUOJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC |
Autres numéros CAS |
167416-97-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



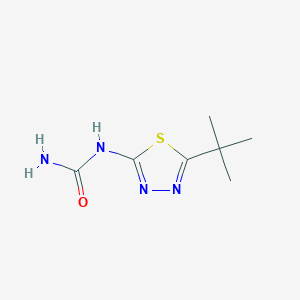


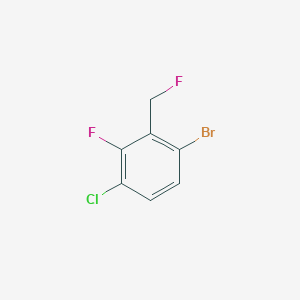
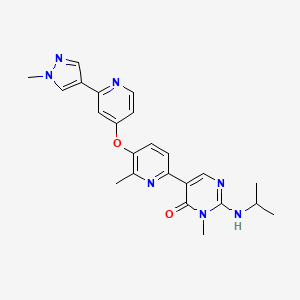
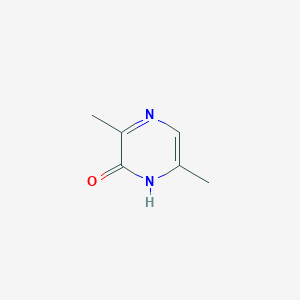
![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)

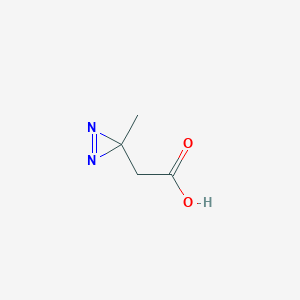
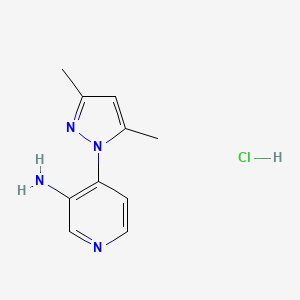
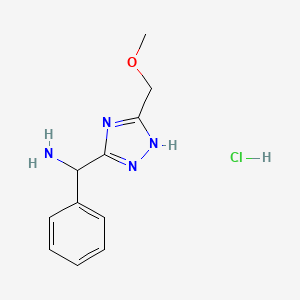
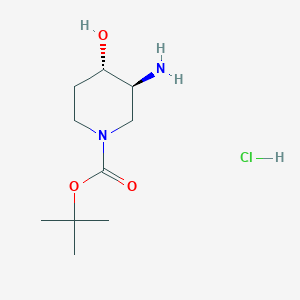
![9,9-Dimethyl-9-azabicyclo[3.3.1]nonan-9-ium iodide](/img/structure/B1652915.png)
![Benzimidazo[1,2-c]quinazolin-6(12h)-one](/img/structure/B1652919.png)